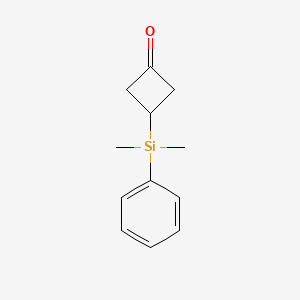
3-(Dimethylphenylsilyl)-cyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylphenylsilyl)-cyclobutanone is an organosilicon compound characterized by a cyclobutanone ring substituted with a dimethylphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylphenylsilyl)-cyclobutanone typically involves the silylation of cyclobutanone derivatives. One common method includes the reaction of cyclobutanone with dimethylphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylphenylsilyl)-cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl-substituted carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Silyl-substituted carboxylic acids.
Reduction: Silyl-substituted cyclobutanol.
Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylphenylsilyl)-cyclobutanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and functionalizability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylphenylsilyl)-cyclobutanone involves its interaction with various molecular targets. The silyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
- 3-(Trimethylsilyl)-cyclobutanone
- 3-(Phenylsilyl)-cyclobutanone
- 3-(Dimethylsilyl)-cyclobutanone
Comparison: 3-(Dimethylphenylsilyl)-cyclobutanone is unique due to the presence of both phenyl and dimethyl groups attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its analogs. The phenyl group also enhances the compound’s ability to participate in π-π interactions, which can be advantageous in certain applications.
Properties
Molecular Formula |
C12H16OSi |
|---|---|
Molecular Weight |
204.34 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]cyclobutan-1-one |
InChI |
InChI=1S/C12H16OSi/c1-14(2,12-8-10(13)9-12)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
UCLQUAUTIGIDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1CC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















